molecular formula C9H20OSi B14418880 1-(Trimethylsilyl)hexan-2-one CAS No. 83168-88-1

1-(Trimethylsilyl)hexan-2-one

Cat. No.: B14418880
CAS No.: 83168-88-1
M. Wt: 172.34 g/mol
InChI Key: HVZGTULHNRRXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)hexan-2-one is a silicon-substituted ketone featuring a trimethylsilyl (TMS) group at the 1-position and a ketone moiety at the 2-position of a six-carbon chain. The TMS group is known for its steric bulk and electron-donating properties, which significantly influence the compound’s reactivity, stability, and physical characteristics. This compound is likely synthesized via silylation reactions, such as the substitution of a halide or hydroxyl group with a trimethylsilyl reagent under anhydrous conditions.

Applications of TMS-substituted compounds span organic synthesis, where they serve as protective groups, intermediates in cross-coupling reactions, or modifiers of reaction kinetics. The compound’s stability and solubility in nonpolar solvents are attributed to the hydrophobic TMS group, making it valuable in organosilicon chemistry.

Properties

CAS No.

83168-88-1

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhexan-2-one

InChI

InChI=1S/C9H20OSi/c1-5-6-7-9(10)8-11(2,3)4/h5-8H2,1-4H3

InChI Key

HVZGTULHNRRXGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hexan-2-one typically involves the reaction of hexan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Hexan-2-one+Trimethylsilyl chlorideBase1-(Trimethylsilyl)hexan-2-one+HCl\text{Hexan-2-one} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-(Trimethylsilyl)hexan-2-one} + \text{HCl} Hexan-2-one+Trimethylsilyl chlorideBase​1-(Trimethylsilyl)hexan-2-one+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Trimethylsilyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-(Trimethylsilyl)hexan-2-one has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols and amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hexan-2-one involves the trimethylsilyl group, which imparts unique reactivity to the molecule. The trimethylsilyl group can stabilize reaction intermediates, making the compound useful in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 1-(Phenylseleno)hexan-2-one (): Replacing the TMS group with a phenylseleno moiety introduces selenium’s redox-active properties. This compound may exhibit higher toxicity compared to silicon analogs but could enable unique reaction pathways (e.g., selenoxide elimination).
  • Trimethylsilyl-Substituted Furans (): The TMS group on furan rings enhances electron density, facilitating electrophilic substitutions or cycloadditions. In contrast, 1-(Trimethylsilyl)hexan-2-one’s linear chain may favor nucleophilic additions at the ketone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.